(S)-2-(4-Butylphenyl)-propionic acid is a chiral molecule belonging to the class of 2-arylpropionic acids. It exists as a single enantiomer with the (S) configuration at the chiral center. [, , , ] This compound is of significant scientific interest due to its unique physicochemical properties and its utility as a model compound in various research fields.
Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to control the stereochemistry of the product. One such method utilizes (R)-2-amino-2-(4-methoxyphenyl)ethanol as a chiral auxiliary to synthesize (S)-2-(4-Butylphenyl)-propionic acid in 18 steps. []
Enzymatic Resolution: This method exploits the stereoselectivity of enzymes to resolve racemic mixtures of 2-(4-Butylphenyl)-propionic acid. For instance, Trichosporon cutaneum 158 exhibits stereospecificity towards the hydrolysis of (S)-2-(4-Butylphenyl)-propionic acid esters, yielding the (S)-enantiomer with high enantiomeric excess. [] Other microbial enzymes have also been explored for similar biocatalytic resolutions. []
(S)-2-(4-Butylphenyl)-propionic acid is a chiral compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is structurally related to ibuprofen, which is widely used for its analgesic and anti-inflammatory properties. The compound is characterized by its ability to inhibit cyclooxygenase enzymes, leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.
(S)-2-(4-Butylphenyl)-propionic acid is synthesized primarily through organic chemical reactions involving aromatic compounds. It is classified under the category of propionic acid derivatives and specifically falls within the group of chiral pharmaceuticals due to its enantiomeric nature. The compound is often studied for its potential applications in medicinal chemistry and pharmacology.
The synthesis of (S)-2-(4-Butylphenyl)-propionic acid typically involves several key steps:
Alternative methods may include treating alkyl 2-hydroxy-3-(4-alkylphenyl)-3-butenoates with acids to yield high-purity products suitable for commercial applications .
The molecular formula for (S)-2-(4-Butylphenyl)-propionic acid is C13H18O2. Its structure includes a propionic acid moiety attached to a 4-butylphenyl group, contributing to its chiral characteristics. The compound's stereochemistry is crucial for its biological activity.
(S)-2-(4-Butylphenyl)-propionic acid can undergo various chemical reactions:
The mechanism of action for (S)-2-(4-Butylphenyl)-propionic acid involves selective inhibition of cyclooxygenase enzymes, particularly COX-1 and COX-2. By binding to the active site of these enzymes, the compound prevents the conversion of arachidonic acid into prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins. This mechanism underlies its efficacy as an anti-inflammatory agent .
Relevant analyses include infrared spectroscopy and nuclear magnetic resonance spectroscopy, which confirm structural integrity and purity during synthesis .
(S)-2-(4-Butylphenyl)-propionic acid has diverse applications across various fields:
Transition metal-catalyzed hydrogenation and carbonylation constitute industrially viable approaches for enantiomeric enrichment. Palladium complexes with chiral phosphine ligands (e.g., BINAP derivatives) enable asymmetric carbonylation of 1-(4-butylphenyl)ethyl halides, achieving enantiomeric excess (ee) >90% under optimized conditions [1] [6]. Ruthenium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acid precursors demonstrates comparable efficiency but requires expensive chiral ligands, impacting cost-effectiveness [6]. Organocatalytic strategies employing proline-derived catalysts facilitate α-aminoxylations or phase-transfer alkylations, though ee values rarely exceed 85% for large-scale production [8].
Table 1: Asymmetric Catalytic Approaches
Strategy | Catalyst System | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Pd-Catalyzed Carbonylation | Pd/BINAP-type Ligands | 90–95 | 85–92 | Halogenated intermediates required |
Ru-Catalyzed Hydrogenation | Ru-Chiral Phosphine Complexes | 88–94 | 80–87 | High catalyst cost |
Organocatalysis | Cinchona Alkaloids | 80–87 | 75–82 | Dilute conditions, low throughput |
Microbial enzymes offer exceptional stereoselectivity under mild conditions. Trichosporon cutaneum 158 exhibits high enantioselectivity (E >200) toward S-enantiomer formation via hydrolysis of racemic ibuprofen esters. Isopropyl and methyl esters yield ee ≥97%, while ethyl esters achieve 93% ee with higher hydrolysis rates [3]. Optimal activity occurs at pH 6.5–7.0 and 28–37°C, with acetone-treated whole cells enhancing catalyst stability. Acid-base extraction isolates S-acid while recovering unreacted R-ester for racemization, enabling dynamic kinetic resolution (DKR) [3] [6]. Lipases (e.g., Candida rugosa) immobilized on silica support DKR by coupling enzymatic resolution with metal-catalyzed in situ racemization, pushing theoretical yields toward 100% [8].
Table 2: Biocatalyst Performance in Ester Hydrolysis
Biocatalyst | Substrate Ester | ee (%) | Reaction Condition | Productivity |
---|---|---|---|---|
Trichosporon cutaneum | Methyl | 97 | pH 7.0, 30°C | 120 g·L⁻¹·h⁻¹ |
Trichosporon cutaneum | Ethyl | 93 | pH 7.0, 30°C | 150 g·L⁻¹·h⁻¹ |
Candida rugosa Lipase | Isopropyl | 98 | pH 8.0, 35°C (Immobilized) | 90 g·L⁻¹·h⁻¹ |
Chiral Auxiliary Approaches employ Evans oxazolidinones or menthol-derived esters to direct asymmetric alkylation. Friedel-Crafts acylation of butylbenzene with propionyl chloride/chiral auxiliary yields enantiopure ketones, converted to S-acid via stereoretentive Baeyer-Villiger oxidation (ee >99%). However, this route requires auxiliary attachment/removal (3–4 steps), reducing atom economy to <40% and increasing waste [4] [6].
Organocatalytic Strategies leverage iminium activation or hydrogen-bonding catalysts for α-arylation. While avoiding metals/auxiliaries, these methods struggle with:
Table 3: Cost-Efficiency Analysis of Stereoselective Methods
Method | Steps to API | Atom Economy (%) | Catalyst Loading | E-Factor* |
---|---|---|---|---|
Biocatalytic Resolution | 2 | 65 | Whole-cell biocatalyst | 8–15 |
Chiral Auxiliary | 4 | 38 | Stoichiometric | 25–40 |
Asymmetric Hydrogenation | 3 | 72 | 0.1 mol% Ru | 5–12 |
Organocatalysis | 2 | 85 | 15–30 mol% | 18–30 |
E-Factor = kg waste/kg product; Lower values indicate superior sustainability.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: